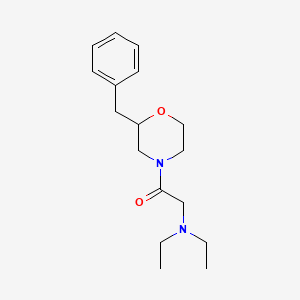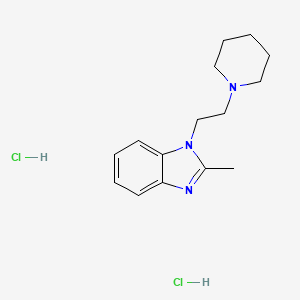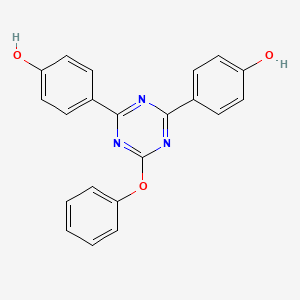
1-(2-Benzylmorpholin-4-yl)-2-(diethylamino)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Benzylmorpholin-4-yl)-2-(diethylamino)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring substituted with a benzyl group and a diethylamino group attached to an ethanone moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzylmorpholin-4-yl)-2-(diethylamino)ethanone typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Benzylation: The morpholine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Diethylamino Group: The final step involves the reaction of the benzylated morpholine with diethylamine and an appropriate acylating agent to form the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Benzylmorpholin-4-yl)-2-(diethylamino)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
1-(2-Benzylmorpholin-4-yl)-2-(diethylamino)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Benzylmorpholin-4-yl)-2-(diethylamino)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenylmorpholin-4-yl)-2-(diethylamino)ethanone: Similar structure but with a phenyl group instead of a benzyl group.
1-(2-Benzylpiperidin-4-yl)-2-(diethylamino)ethanone: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
1-(2-Benzylmorpholin-4-yl)-2-(diethylamino)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring provides stability, while the benzyl and diethylamino groups enhance its versatility in chemical synthesis and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-benzylmorpholin-4-yl)-2-(diethylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-18(4-2)14-17(20)19-10-11-21-16(13-19)12-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSWVYDTQXTSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1CCOC(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE](/img/structure/B6007470.png)
![11-(1-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6007478.png)
![({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)methyl(tetrahydro-3-furanyl)amine](/img/structure/B6007495.png)
![[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]methanone](/img/structure/B6007502.png)
![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide](/img/structure/B6007509.png)

![N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenylalanine](/img/structure/B6007530.png)
![3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone](/img/structure/B6007535.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6007548.png)
![5-{1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6007552.png)
![3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-propanoylcyclohex-2-en-1-one](/img/structure/B6007565.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6007573.png)
![7-(cyclohexylmethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6007583.png)
